{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine
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Overview
Description
{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
The synthesis of {2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Chemical Reactions Analysis
{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as a fluorescent probe for bioimaging applications.
Mechanism of Action
The mechanism of action of {2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound’s fluorescent properties are attributed to intramolecular charge transfer (ICT) processes, which enhance its absorption and emission behaviors .
Comparison with Similar Compounds
Similar compounds to {2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with significant cytotoxic activities.
The uniqueness of this compound lies in its versatile synthetic methodology, tunable photophysical properties, and potential for diverse applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C9H16N4/c1-2-7-5-9-11-4-3-8(6-10)13(9)12-7/h5,8,11H,2-4,6,10H2,1H3 |
InChI Key |
LLHNIDXDJMLGSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(CCNC2=C1)CN |
Origin of Product |
United States |
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